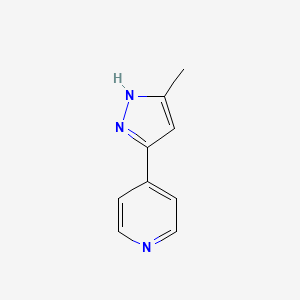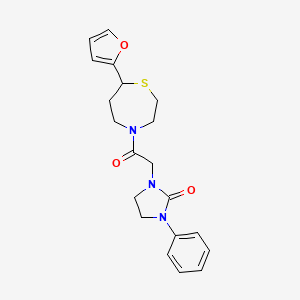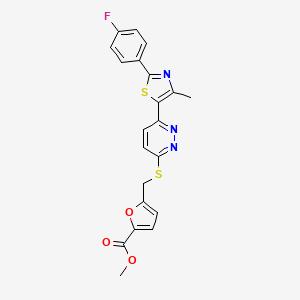![molecular formula C12H13BrN2OS B2482306 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide CAS No. 1355618-46-0](/img/structure/B2482306.png)
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide, also known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of the c-Met receptor tyrosine kinase, which is involved in the development and progression of various types of cancer.
作用機序
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide works by binding to the ATP-binding site of the c-Met receptor tyrosine kinase, which prevents the activation of downstream signaling pathways that are involved in cancer cell growth and metastasis. This inhibition of c-Met signaling has been shown to induce apoptosis and inhibit cancer cell migration and invasion.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
実験室実験の利点と制限
One advantage of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide is its specificity for the c-Met receptor tyrosine kinase, which makes it a useful tool for studying the role of this receptor in cancer cell growth and metastasis. However, one limitation of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide. One area of interest is the development of more potent and selective inhibitors of the c-Met receptor tyrosine kinase. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide in order to maximize its therapeutic efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide in human patients with various types of cancer.
合成法
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide involves several steps, starting with the reaction between 4-bromobenzenethiol and 2-bromoacetophenone to produce 2-(4-bromophenylthio)acetophenone. This intermediate is then reacted with N-cyanomethyl-2-methylpropanamide in the presence of a base to yield the final product, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide.
科学的研究の応用
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, breast cancer, and liver cancer. Several preclinical studies have demonstrated that 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide can inhibit the growth and metastasis of cancer cells by targeting the c-Met receptor tyrosine kinase.
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(cyanomethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-12(2,11(16)15-8-7-14)17-10-5-3-9(13)4-6-10/h3-6H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSGDUOYLCAMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC#N)SC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2482226.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2482227.png)


![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2482231.png)
![1-[4-[methyl-[2-[(3-Sulfamoylphenyl)amino]pyrimidin-4-Yl]amino]phenyl]-3-[4-(Trifluoromethyloxy)phenyl]urea](/img/structure/B2482233.png)

![4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2482236.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/no-structure.png)

![[(3-Ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimid+](/img/structure/B2482240.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2482243.png)
